3-Amino-1-(thiophen-2-yl)propan-1-ol

Vue d'ensemble

Description

“3-Amino-1-(thiophen-2-yl)propan-1-ol” is a chemical compound with the molecular formula C8H13NOS . It is a solid substance at room temperature . This compound is used as an important intermediate for the synthesis of certain pharmaceuticals .

Molecular Structure Analysis

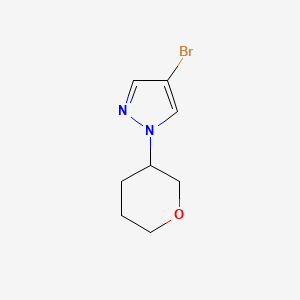

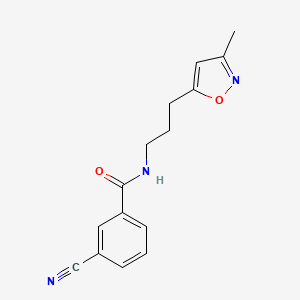

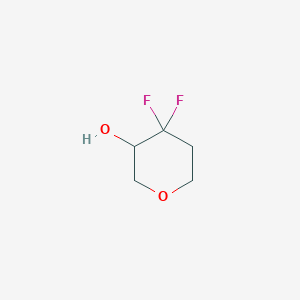

The molecular structure of “this compound” consists of a thiophene ring attached to a propanol chain with an amino group . The InChI code for this compound is 1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 172.27 . The compound’s InChI code is 1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 3-Amino-1-(thiophen-2-yl)propan-1-ol is a key intermediate in the synthesis of the antidepressant R-Duloxetine. Various synthesis methods have been explored based on different starting materials, each with unique process characteristics and potential for future development in synthesis technology (Wu et al., 2017).

Applications in Corrosion Inhibition

- Tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, have been synthesized and tested as inhibitors of carbon steel corrosion. These compounds, including 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), form protective layers on metal surfaces, acting as anodic inhibitors in thin electrolyte layers (Gao, Liang, & Wang, 2007).

Role in Heterocyclic Chemistry

- The compound has been used as an activated ketomethylenic compound for Gewald and Dimroth reactions, demonstrating high reactivity for constructing 1,2,3-triazole and thiophene frameworks, yielding products with high efficiency (Pokhodylo & Shyyka, 2014).

Biomedical Applications

- Compounds like TioxAla, which includes a structure similar to this compound, have been used to synthesize new platinum complexes. These complexes, characterized by various spectroscopic methods, show potential for dual action in biomedical applications, owing to the presence of the metal center and amino acid moiety (Riccardi et al., 2019).

Polymer Chemistry

- A cationic polythiophene derivative, synthesized from a related compound, has been shown to bind DNA and form polyplexes, indicating its potential use in gene delivery applications (Carreon, Santos, Matson, & So, 2014).

Safety and Hazards

The safety information for “3-Amino-1-(thiophen-2-yl)propan-1-ol” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

3-Amino-1-(thiophen-2-yl)propan-1-ol is a class of important intermediate for the anti-depressant R-Duloxetine . .

Mode of Action

It is known that thiophene derivatives, which this compound is a part of, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to play a vital role in the advancement of organic semiconductors, organic field-effect transistors (ofets), and in the fabrication of organic light-emitting diodes (oleds) .

Result of Action

It is known that thiophene derivatives exhibit many pharmacological properties .

Action Environment

It is known that the compound should be stored at room temperature .

Propriétés

IUPAC Name |

3-amino-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOQLYYHEOJCSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2880317.png)

![(4As,7aS)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2880320.png)

![N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2880327.png)

![N-cyclohexyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2880331.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile](/img/structure/B2880334.png)